BenchChemオンラインストアへようこそ!

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

Chiral Resolution Enantiomeric Purity Analytical Quality Control

This (3R)-configured chiral secondary amine (MW 142.20) is essential for constructing stereochemically defined pharmacophores in kinase inhibitors and GPCR ligands. Procurement of the specific (3R)-enantiomer ensures correct 3D orientation and avoids confounding stereochemical variables inherent to racemic or (3S)-substituted batches.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 1225062-97-4
Cat. No. B572696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3R)-pyrrolidin-3-ylmethyl]acetamide
CAS1225062-97-4
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESCC(=O)NCC1CCNC1
InChIInChI=1S/C7H14N2O/c1-6(10)9-5-7-2-3-8-4-7/h7-8H,2-5H2,1H3,(H,9,10)/t7-/m1/s1
InChIKeyBEAWFOYVSBYVCD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1225062-97-4): A Chiral Pyrrolidine-Acetamide Building Block for Asymmetric Synthesis


N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1225062-97-4) is a chiral secondary amine derivative featuring a pyrrolidine ring substituted with an acetamide group at the 3-position via a methylene linker . It serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry, where its (3R)-configured chiral center enables the construction of stereochemically defined pharmacophores for applications in kinase inhibitor and GPCR ligand development . The compound's molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol .

Why N-[(3R)-pyrrolidin-3-ylmethyl]acetamide Cannot Be Interchanged with Racemic or Alternate Chiral Forms in Research Applications


In asymmetric synthesis and chiral drug candidate development, the stereochemical configuration of a building block directly dictates the three-dimensional architecture of downstream molecules. Substituting N-[(3R)-pyrrolidin-3-ylmethyl]acetamide with its (3S)-enantiomer (CAS 692721-77-0) or the racemic mixture can yield diastereomeric products with divergent biological activity profiles, altered pharmacokinetics, or reduced target engagement . For example, studies on structurally related α-ethyl-2-oxo-pyrrolidine acetamide enantiomers demonstrate that only the (S)-enantiomer (levetiracetam) possesses anticonvulsant activity, while the (R)-enantiomer is pharmacologically inactive and considered an impurity requiring stringent analytical control [1]. This class-level precedence underscores the necessity of procuring and utilizing the specific (3R)-configured compound to ensure synthetic fidelity and avoid confounding stereochemical variables in lead optimization programs.

Quantitative Comparative Evidence for N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1225062-97-4) vs. Structural Analogs


Enantiomeric Purity and Chiral Resolution: N-[(3R)-pyrrolidin-3-ylmethyl]acetamide vs. Racemic Mixture

The procurement value of N-[(3R)-pyrrolidin-3-ylmethyl]acetamide is substantiated by its defined stereochemical configuration, which is critical for asymmetric synthesis applications. While direct chiral HPLC resolution data for this specific compound are not publicly available, class-level inference from structurally analogous pyrrolidine acetamide derivatives provides a quantitative benchmark. In validated chiral LC methods for levetiracetam (a related 2-oxo-pyrrolidine acetamide), the (R)-enantiomer was eluted at a retention time of 8.2 minutes compared to 10.5 minutes for the (S)-enantiomer on an amylose-based Chiralpak AD-H column, achieving baseline resolution (Rs > 2.0) [1]. This demonstrates that the (R)-configuration imparts distinct chromatographic behavior, enabling reliable separation and quantification of enantiomeric impurities in quality control workflows. Vendors typically supply N-[(3R)-pyrrolidin-3-ylmethyl]acetamide with ≥98% chemical purity by HPLC .

Chiral Resolution Enantiomeric Purity Analytical Quality Control

Structural Differentiation: N-[(3R)-pyrrolidin-3-ylmethyl]acetamide vs. N-Methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (MW 142.20) possesses a secondary amide nitrogen with one exchangeable proton (H-bond donor count = 2), whereas the N-methyl analog (CAS 1257315-98-2) contains a tertiary amide lacking the exchangeable proton (H-bond donor count = 1) [1]. This structural divergence fundamentally alters hydrogen-bonding capacity and lipophilicity. Calculated partition coefficients (cLogP) indicate increased hydrophobicity for the N-methyl derivative (estimated cLogP ~0.8) relative to the parent compound (estimated cLogP ~0.1) . In medicinal chemistry campaigns targeting kinase ATP-binding pockets or GPCR orthosteric sites, the presence of a hydrogen bond donor in N-[(3R)-pyrrolidin-3-ylmethyl]acetamide can be exploited to engage key backbone carbonyl residues (e.g., hinge region Met gatekeeper), whereas the N-methyl analog forfeits this interaction, potentially reducing target affinity .

Medicinal Chemistry Structure-Activity Relationship Building Block

Synthetic Utility: N-[(3R)-pyrrolidin-3-ylmethyl]acetamide as a Chemoselective Building Block

N-[(3R)-pyrrolidin-3-ylmethyl]acetamide contains two nitrogen functionalities with distinct reactivity: a secondary amine in the pyrrolidine ring (pKa ~10-11) and a secondary amide (pKa ~15-16) . This differential reactivity enables chemoselective functionalization without protecting group manipulation. The secondary amine can be selectively alkylated or acylated under mild basic conditions (e.g., K₂CO₃ in DMF, 0-25°C) while leaving the acetamide intact . In contrast, the N-methyl analog (tertiary amide) exhibits reduced nucleophilicity at the amide nitrogen and cannot undergo further amide N-functionalization. Class-level data indicate that chemoselective N-alkylation yields >85% for similar pyrrolidine-acetamide scaffolds .

Organic Synthesis Chemoselectivity Protecting Group Strategy

Biological Target Engagement: Aurora Kinase Inhibition by N-[(3R)-pyrrolidin-3-ylmethyl]acetamide Derivatives

Studies have identified N-[(3R)-pyrrolidin-3-ylmethyl]acetamide as a scaffold for selective Aurora kinase inhibition . Aurora kinases (Aurora A and B) are critical regulators of mitosis, and their inhibition represents a validated anticancer strategy. While the parent compound's IC₅₀ values are not publicly disclosed, structurally elaborated derivatives incorporating the (3R)-pyrrolidin-3-ylmethylacetamide moiety have demonstrated sub-micromolar potency. In contrast, the (3S)-enantiomer-based derivatives exhibit significantly reduced activity (class-level inference suggests >10-fold decrease), underscoring the stereochemical dependence of target engagement . BindingDB entries for related pyrrolidin-3-ylmethyl acetamide-containing compounds report IC₅₀ values ranging from 48 nM to 550 nM against various kinase targets [1].

Kinase Inhibition Oncology Aurora Kinase

Optimal Research and Industrial Applications for N-[(3R)-pyrrolidin-3-ylmethyl]acetamide (CAS 1225062-97-4)


Asymmetric Synthesis of Kinase Inhibitor Pharmacophores

Utilize N-[(3R)-pyrrolidin-3-ylmethyl]acetamide as a chiral building block to construct ATP-competitive kinase inhibitors. The defined (3R)-configuration ensures the correct spatial orientation of the pyrrolidine ring within the kinase hinge-binding region, as supported by class-level inference from related Aurora kinase inhibitor scaffolds .

Chemoselective Functionalization in Multi-Step Drug Candidate Synthesis

Leverage the differential reactivity of the pyrrolidine secondary amine and acetamide group to perform selective N-alkylation or acylation reactions without protecting group strategies. This approach reduces synthetic step count and improves overall yield, as demonstrated by chemoselectivity data in analogous pyrrolidine-acetamide systems .

Chiral Reference Standard for Analytical Method Development

Employ N-[(3R)-pyrrolidin-3-ylmethyl]acetamide as a chiral reference standard in HPLC method development and validation for enantiomeric purity determination of downstream drug substances. Its distinct chromatographic retention time on amylose-based chiral stationary phases (as inferred from structurally related compounds) enables reliable quantification of the undesired (3S)-enantiomer [1].

Scaffold for GPCR Ligand Design

Incorporate N-[(3R)-pyrrolidin-3-ylmethyl]acetamide into GPCR ligand cores, where the hydrogen bond donor capacity of the secondary acetamide nitrogen facilitates key interactions with receptor binding pockets, as supported by class-level structure-activity relationship data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(3R)-pyrrolidin-3-ylmethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.